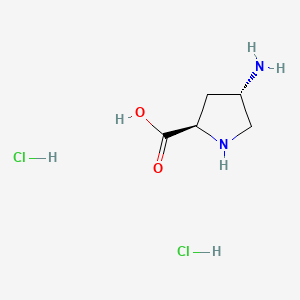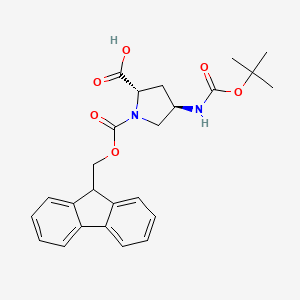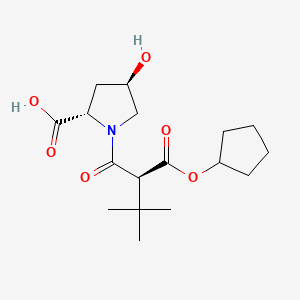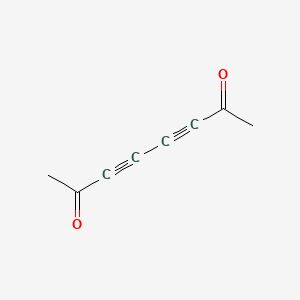![molecular formula C7H7N3O B591670 (3H-Imidazo[4,5-b]pyridin-5-yl)methanol CAS No. 1352911-89-7](/img/structure/B591670.png)
(3H-Imidazo[4,5-b]pyridin-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3H-Imidazo[4,5-b]pyridin-5-yl)methanol is a heterocyclic compound with the molecular formula C7H7N3O and a molecular weight of 149.15 g/mol . This compound is characterized by an imidazo[4,5-b]pyridine core structure, which is fused with a methanol group at the 5-position.
Wissenschaftliche Forschungsanwendungen
(3H-Imidazo[4,5-b]pyridin-5-yl)methanol has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Related compounds, such as imidazo[4,5-b]pyridine derivatives, have been found to exhibit antimicrobial features . They have also been associated with the inhibition of intracellular Akt activation and its downstream target (PRAS40) in vitro .
Mode of Action
It is known that the compound’s tautomeric form present in the imidazo[4,5-b]pyridine skeletons diversifies the system . The condensation of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with 1.2 equivalents of alkyl halides under phase transfer catalysis conditions leads to effects on two positions: the nitrogen at position 3 (N3) and at position 4 (N4) .
Biochemical Pathways
Related compounds have been found to activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Result of Action
Related compounds have been found to effectively inhibit microtubule assembly formation in du-145 .
Action Environment
It is known that the compound should be stored in an inert atmosphere at room temperature for optimal stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3H-Imidazo[4,5-b]pyridin-5-yl)methanol typically involves the reaction of pyridine-2,3-diamine with lactic acid . The reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to form the desired imidazo[4,5-b]pyridine ring system .
Industrial Production Methods: Industrial production methods for this compound often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Common methods include the Debus-Radiszewski synthesis and the Wallach synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: (3H-Imidazo[4,5-b]pyridin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazo[4,5-b]pyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and bases are commonly employed.
Major Products Formed:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of reduced imidazo[4,5-b]pyridine derivatives.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Vergleich Mit ähnlichen Verbindungen
- (3H-Imidazo[4,5-b]pyridin-2-yl)methanol
- (3H-Imidazo[4,5-c]pyridin-5-yl)methanol
- (3H-Imidazo[1,2-a]pyridin-5-yl)methanol
Comparison:
- Uniqueness: (3H-Imidazo[4,5-b]pyridin-5-yl)methanol is unique due to its specific substitution pattern and the presence of the methanol group at the 5-position, which imparts distinct chemical and biological properties .
- Properties: Compared to its analogs, this compound exhibits unique reactivity and potential therapeutic applications .
Eigenschaften
IUPAC Name |
1H-imidazo[4,5-b]pyridin-5-ylmethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c11-3-5-1-2-6-7(10-5)9-4-8-6/h1-2,4,11H,3H2,(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQVZEDKIVMHEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2)N=C1CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)


![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)





